molecular formula C53H66F2N4O20 B192661 Vinflunine ditartrate CAS No. 194468-36-5

Vinflunine ditartrate

Cat. No.: B192661
CAS No.: 194468-36-5
M. Wt: 1117.1 g/mol
InChI Key: YIHUEPHBPPAAHH-PGCYHTSJSA-N
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Preparation Methods

Vinflunine ditartrate is synthesized through a semi-synthetic process using superacidic chemistry. This method allows for the selective introduction of two fluorine atoms at the 20’ position on the catharanthine moiety, which was previously inaccessible by classical chemistry . The industrial production of vinflunine involves the following steps:

Chemical Reactions Analysis

Vinflunine ditartrate undergoes several types of chemical reactions, including:

    Oxidation: Vinflunine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert vinflunine into its reduced forms.

    Substitution: Vinflunine can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Vinflunine ditartrate has a wide range of scientific research applications, including:

    Chemistry: Vinflunine is used as a model compound to study the effects of fluorine substitution on the biological activity of vinca alkaloids.

    Biology: Researchers use vinflunine to investigate the mechanisms of microtubule inhibition and cell cycle arrest.

    Medicine: Vinflunine is primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.

    Industry: Vinflunine is used in the pharmaceutical industry for the development of new anti-cancer drugs.

Mechanism of Action

Vinflunine exerts its effects by binding to tubulin at or near the vinca binding sites, inhibiting its polymerization into microtubules during cell proliferation. This inhibition leads to a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis . The molecular targets of vinflunine include tubulin and microtubules, which are essential for cell division and proliferation .

Comparison with Similar Compounds

Vinflunine is compared with other vinca alkaloids such as vinorelbine, vinblastine, and vincristine. While all these compounds share a similar mechanism of action, vinflunine is unique due to the selective introduction of two fluorine atoms at the 20’ position, which enhances its anti-tumor efficacy . The similar compounds include:

    Vinorelbine: Another vinca alkaloid used in the treatment of non-small cell lung cancer and breast cancer.

    Vinblastine: Used in the treatment of Hodgkin’s lymphoma and testicular cancer.

    Vincristine: Used in the treatment of leukemia and lymphoma.

Vinflunine’s unique fluorine substitution provides it with a broader spectrum of activity and improved therapeutic index compared to its non-fluorinated counterparts .

Properties

CAS No.

194468-36-5

Molecular Formula

C53H66F2N4O20

Molecular Weight

1117.1 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1

InChI Key

YIHUEPHBPPAAHH-PGCYHTSJSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate;  20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate;  BMS 710485

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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